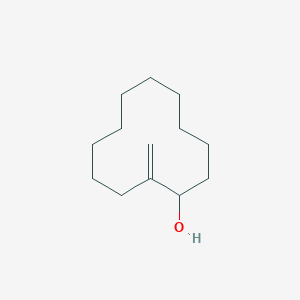

2-Methylidenecyclododecan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

35595-81-4 |

|---|---|

Molecular Formula |

C13H24O |

Molecular Weight |

196.33 g/mol |

IUPAC Name |

2-methylidenecyclododecan-1-ol |

InChI |

InChI=1S/C13H24O/c1-12-10-8-6-4-2-3-5-7-9-11-13(12)14/h13-14H,1-11H2 |

InChI Key |

OEZPXJHHTCOWNN-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CCCCCCCCCCC1O |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 2 Methylidenecyclododecan 1 Ol

Regioselective and Stereoselective Approaches to 2-Methylidenecyclododecan-1-ol Synthesis

The controlled introduction of the hydroxyl group and the exocyclic double bond is paramount in the synthesis of this compound. Regioselective and stereoselective strategies are crucial for achieving high yields and purity of the desired isomer.

Total Synthesis Strategies and Complex Molecule Construction

The total synthesis of macrocyclic compounds like this compound is a complex undertaking that often serves as a platform to showcase the utility of novel synthetic methods. While a direct total synthesis of this compound is not extensively documented in readily available literature, the synthesis of related macrocyclic structures, such as the fragrant compound muscone, provides valuable insights. For instance, the synthesis of 2,15-hexadecanedione, a precursor to muscone, highlights strategies for constructing large carbon rings, which are applicable to the cyclododecane (B45066) framework. researchgate.net The construction of such large rings often involves intramolecular cyclization reactions of long-chain precursors.

Catalytic Transformations in the Formation of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Various catalytic systems have been employed to facilitate the formation of key structural features of this compound.

Transition-metal catalysis is a powerful tool for the formation of carbon-carbon bonds and the construction of cyclic systems. rsc.org Ring-closing metathesis (RCM) is a particularly effective method for the synthesis of unsaturated rings of various sizes, including macrocycles. wikipedia.orgorganic-chemistry.org This reaction, often catalyzed by ruthenium-based complexes, involves the intramolecular metathesis of a diene precursor to form a cyclic alkene with the concomitant release of a small volatile alkene like ethylene. wikipedia.orgorganic-chemistry.org The synthesis of this compound via RCM would likely involve a precursor containing two terminal alkene functionalities, strategically positioned to form the desired twelve-membered ring. The choice of catalyst and reaction conditions can influence the efficiency and stereoselectivity of the cyclization.

The following table provides an overview of common catalysts used in Ring-Closing Metathesis:

| Catalyst Name | Metal Center | Common Applications |

| Grubbs' First Generation Catalyst | Ruthenium | General purpose RCM for a wide range of dienes. |

| Grubbs' Second Generation Catalyst | Ruthenium | Higher activity and broader functional group tolerance than the first generation. |

| Hoveyda-Grubbs Catalysts | Ruthenium | Increased stability and recyclability. |

| Schrock's Catalyst | Molybdenum | Highly active, particularly for sterically hindered or electron-deficient olefins. |

Cross-coupling reactions, another cornerstone of transition-metal catalysis, could also be envisioned in the synthesis of the carbon skeleton of this compound.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. nih.govnih.govmdpi.com These reactions often proceed under mild conditions and can provide high levels of enantioselectivity. nih.govnih.gov For the synthesis of this compound, organocatalytic methods could be employed for the asymmetric functionalization of a cyclododecanone (B146445) precursor. For example, an organocatalytic aldol or Mannich-type reaction could be used to introduce the necessary carbon framework for the exocyclic methylene (B1212753) group and the hydroxyl functionality in a stereocontrolled manner.

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under environmentally benign conditions. nih.gov The synthesis of chiral alcohols is a well-established application of biocatalysis. nih.gov Enzymes such as oxidoreductases can be employed for the stereoselective reduction of a ketone precursor, such as 2-methylidenecyclododecanone, to yield enantiomerically enriched this compound. Furthermore, biocatalytic C-H activation and hydroxylation reactions are gaining prominence, offering the potential for the direct and selective introduction of the hydroxyl group into a methylenecyclododecane scaffold. nih.govnih.govresearchgate.net

The table below summarizes different classes of enzymes and their potential application in the synthesis of this compound:

| Enzyme Class | Reaction Type | Potential Application |

| Oxidoreductases (e.g., Alcohol Dehydrogenases) | Ketone Reduction | Enantioselective reduction of 2-methylidenecyclododecanone to (R)- or (S)-2-Methylidenecyclododecan-1-ol. |

| Oxygenases (e.g., Cytochrome P450s) | C-H Hydroxylation | Regio- and stereoselective hydroxylation of methylenecyclododecane at the allylic position. nih.govresearchgate.net |

| Hydrolases (e.g., Lipases) | Kinetic Resolution | Resolution of a racemic mixture of this compound via enantioselective acylation. |

Photocatalytic and Electrocatalytic Synthesis Approaches

Photocatalysis and electrocatalysis represent modern and sustainable approaches to organic synthesis, utilizing light or electrical energy, respectively, to drive chemical reactions. mdpi.comresearchgate.netresearchgate.net Photocatalytic C-H activation has emerged as a powerful tool for the direct functionalization of hydrocarbons. researchgate.netbeilstein-journals.org This approach could potentially be applied to the allylic C-H oxidation of methylenecyclododecane to directly install the hydroxyl group, forming this compound. researchgate.net

Electrocatalytic methods also offer promising avenues for the synthesis of allylic alcohols. mdpi.comresearchgate.net These reactions can often be performed under mild conditions without the need for chemical oxidants or reductants. mdpi.comresearchgate.net For instance, the electrocatalytic isomerization of allylic alcohols is a known transformation, and related electro-oxidative or reductive methods could be developed for the synthesis of the target molecule. mdpi.comresearchgate.net

Precursor Design and Scaffold Elaboration for this compound

The design of precursors is critical for the efficient synthesis of this compound. A common and logical approach involves utilizing a readily available 12-membered cyclic scaffold, such as cyclododecanone, and subsequently introducing the required hydroxyl and methylidene functionalities.

One plausible synthetic route begins with the aldol condensation of cyclododecanone with formaldehyde (B43269). This reaction forms a β-hydroxycarbonyl compound, which can then be dehydrated to yield an α,β-unsaturated ketone. A subsequent reduction of the ketone functionality would yield the target allylic alcohol. The intramolecular aldol condensation of precursors like 2,5-hexanedione to form cyclic compounds is a well-established method in organic synthesis. rsc.org

Alternatively, a key step could involve an olefination reaction on the cyclododecanone precursor to create the exocyclic double bond. The Wittig reaction, for example, is a widely used method for converting ketones into alkenes. In this case, reacting cyclododecanone with methylenetriphenylphosphorane (B3051586) would yield methylenecyclododecane. Subsequent allylic oxidation of methylenecyclododecane could then introduce the hydroxyl group at the C1 position to furnish this compound.

More advanced strategies for constructing the macrocyclic core itself can involve ring-closing metathesis (RCM) or intramolecular alkylation reactions. For instance, a suitably functionalized linear precursor could be cyclized via intramolecular sulfone alkylation, a method that has proven effective for creating advanced macrocyclic intermediates for other complex natural products. nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by improving efficiency, minimizing waste, and utilizing renewable resources. rsc.org

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. skpharmteco.com Synthetic routes should be designed to maximize this value. skpharmteco.com

Addition reactions are considered highly atom-economical as they incorporate all reactant atoms into the product. rsc.org In contrast, elimination and substitution reactions generate byproducts, lowering their atom economy. The Wittig reaction, while effective, is a classic example of a reaction with poor atom economy, as it generates a stoichiometric amount of triphenylphosphine (B44618) oxide waste.

| Reaction Type | General Transformation | Atom Economy | Relevance to Synthesis |

| Addition | A + B → C | 100% | Ideal for C-C bond formation if applicable. |

| Rearrangement | A → B | 100% | Can offer efficient pathways to complex scaffolds. researchgate.net |

| Wittig Reaction | Ketone + Ylide → Alkene + Phosphine Oxide | Low | A common method for olefination but generates significant waste. skpharmteco.com |

| Aldol Condensation | 2 Carbonyls → β-Hydroxycarbonyl → α,β-Unsaturated Carbonyl + H₂O | Moderate-High | Efficient C-C bond formation with only the loss of water. scilit.com |

To further enhance the sustainability of the synthesis, adopting solvent-free reaction conditions is highly desirable. Solvents account for a significant portion of the waste generated in chemical processes. Solvent-free Claisen-Schmidt reactions, a type of aldol condensation, have been successfully carried out by grinding reactants with a solid catalyst, often resulting in quantitative yields and drastically reducing waste. mdpi.com Mechanochemical synthesis, where reactions are induced by grinding, represents a promising solvent-free method for producing complex molecules like metal-organic frameworks and could be adapted for organic syntheses. rsc.org

A key goal of sustainable synthesis is the use of renewable feedstocks derived from biomass rather than finite petrochemical sources. nih.gov Biomass, including lignocellulose, carbohydrates, and plant oils, offers a rich source of highly functionalized platform chemicals. nih.gov

The synthesis of this compound could potentially begin from precursors derived from such renewable sources. For example, long-chain fatty acids, which are abundant in nature, can be converted into dicarboxylic acids. These diacids are valuable precursors for macrocyclic ketones like cyclododecanone through processes like acyloin condensation or Dieckmann condensation followed by decarboxylation. Terpenes, such as limonene and pinene, are another class of abundant renewable feedstocks that can be functionalized to produce a variety of chemical intermediates. kit.edu Furthermore, fermentation of sugars can yield platform molecules like 2,3-butanediol, which can be chemically transformed into other useful building blocks. nih.gov

| Renewable Feedstock | Potential Platform Chemical(s) | Potential Application in Synthesis |

| Plant Oils / Fatty Acids | Dodecanedioic acid | Precursor for the cyclododecane scaffold. |

| Lignocellulose | p-Coumaryl, Coniferyl, Synapyl alcohols | Source of aromatic and other functionalized compounds. nih.gov |

| Carbohydrates (Sugars) | Furfural, 2,5-Dimethylfuran (DMF) | Can be converted to 2,5-hexanedione, a precursor for cyclic compounds. rsc.org |

| Terpenes (e.g., Limonene) | Limonene dioxide, various functionalized terpenes | Can be used to build complex, rigid molecular structures. kit.edu |

By strategically selecting pathways that originate from these renewable starting materials, the synthesis of this compound can be aligned with the principles of a sustainable circular economy. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Methylidenecyclododecan 1 Ol

Reactions at the Exocyclic Double Bond of 2-Methylidenecyclododecan-1-ol

The exocyclic carbon-carbon double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and cleavage reactions.

Electrophilic Addition Reactions (e.g., Hydrohalogenation, Hydration)

The double bond is expected to readily undergo electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) would proceed via Markovnikov's rule. researchgate.netmasterorganicchemistry.com The proton would add to the less substituted carbon of the double bond (the methylene (B1212753) carbon), leading to the formation of a more stable tertiary carbocation at the C2 position. Subsequent attack by the halide anion would yield a 2-halo-2-methylcyclododecan-1-ol. The reactivity of the hydrogen halides would be expected to follow the order HI > HBr > HCl. nih.gov

Hydration: Acid-catalyzed hydration involves the addition of water across the double bond, also following Markovnikov's rule. msu.edu Protonation of the double bond would form the tertiary carbocation, which is then captured by a water molecule. Deprotonation of the resulting oxonium ion would yield 2-methylcyclododecane-1,2-diol.

A summary of expected products from electrophilic addition is presented in Table 1.

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reaction | Reagent | Predicted Major Product |

| Hydrohalogenation | HBr | 2-Bromo-2-methylcyclododecan-1-ol |

| Hydration | H₂O, H⁺ | 2-Methylcyclododecane-1,2-diol |

Hydroboration-Oxidation and Ozonolysis Pathways

Hydroboration-Oxidation: This two-step reaction sequence offers a complementary regioselectivity to acid-catalyzed hydration, resulting in an anti-Markovnikov addition of water across the double bond. rsc.orgwikipedia.orgnih.gov The boron atom of borane (B79455) (BH₃) or its complexes would add to the less sterically hindered methylene carbon, and the hydrogen atom would add to the more substituted C2 carbon. masterorganicchemistry.comredalyc.orgredalyc.org Subsequent oxidation of the organoborane intermediate with hydrogen peroxide and a base would replace the boron atom with a hydroxyl group, yielding (2-methylcyclododecyl)methanol. nih.govcsic.es

Ozonolysis: Ozonolysis involves the cleavage of the double bond with ozone (O₃). masterorganicchemistry.comwikipedia.orgiitk.ac.in The reaction initially forms an unstable molozonide, which rearranges to an ozonide. msu.educore.ac.uklibretexts.org The work-up conditions determine the final products. A reductive work-up (e.g., with zinc and water or dimethyl sulfide) would cleave the double bond to yield cyclododecanone (B146445) and formaldehyde (B43269). masterorganicchemistry.comuni-muenchen.de An oxidative work-up (e.g., with hydrogen peroxide) would oxidize the initially formed formaldehyde to formic acid (which could be further oxidized to carbon dioxide and water), while the ketone would remain unchanged. masterorganicchemistry.com

The expected outcomes of these reactions are detailed in Table 2.

Table 2: Predicted Products of Hydroboration-Oxidation and Ozonolysis

| Reaction | Reagents | Predicted Major Product |

| Hydroboration-Oxidation | 1. BH₃•THF2. H₂O₂, NaOH | (2-Methylcyclododecyl)methanol |

| Ozonolysis (Reductive Work-up) | 1. O₃2. Zn, H₂O or (CH₃)₂S | Cyclododecanone and Formaldehyde |

| Ozonolysis (Oxidative Work-up) | 1. O₃2. H₂O₂ | Cyclododecanone and Formic Acid |

Epoxidation and Dihydroxylation Methodologies

Epoxidation: The exocyclic double bond can be converted to an epoxide, a three-membered ring containing an oxygen atom, using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.compearson.comnih.gov The presence of the allylic hydroxyl group can direct the stereochemistry of the epoxidation, often leading to the formation of the epoxide on the same face as the hydroxyl group due to hydrogen bonding with the reagent. wikipedia.orgrsc.orgnih.gov Vanadium-based catalysts are also known to be highly selective for the epoxidation of allylic alcohols. wikipedia.org

Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl groups across the double bond. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), which would yield a cis-diol. acs.orgresearchgate.netvaia.com The Sharpless asymmetric dihydroxylation, using a catalytic amount of OsO₄ with a chiral ligand, could potentially be used to achieve an enantioselective synthesis of the diol. researchgate.net Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening of the epoxide. rsc.org

Table 3 summarizes the expected dihydroxylation products.

Table 3: Predicted Products of Epoxidation and Dihydroxylation

| Reaction | Reagents | Predicted Stereochemistry | Predicted Major Product |

| Epoxidation | m-CPBA | Syn-to-OH group | spiro[cyclododecane-2,2'-oxiran]-1-ol |

| Syn-dihydroxylation | OsO₄, NMO | Syn-addition | 2-Methylcyclododecane-1,2-diol (cis-isomers) |

| Anti-dihydroxylation | 1. m-CPBA2. H₃O⁺ | Anti-addition | 2-Methylcyclododecane-1,2-diol (trans-isomers) |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The exocyclic double bond of this compound can act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions.

Diels-Alder Reaction: As a substituted alkene, the double bond could react with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring. redalyc.orgwikipedia.orgacs.orgacs.orgwikipedia.orglookchem.com The reactivity would be enhanced if the dienophile is substituted with electron-withdrawing groups, which is not the case here. Therefore, forcing conditions might be necessary for this transformation.

1,3-Dipolar Cycloadditions: This class of reactions involves the addition of a 1,3-dipole, such as a nitrile oxide or a nitrone, to the double bond to form a five-membered heterocyclic ring. acs.orgresearchgate.net These reactions are often highly regioselective.

Transformations Involving the Hydroxyl Group of this compound

The secondary hydroxyl group in this compound is a key site for functional group interconversion, particularly through oxidation and reduction reactions.

Oxidation and Reduction Reactions

Oxidation: As a secondary allylic alcohol, the hydroxyl group can be oxidized to a ketone. A variety of oxidizing agents can be employed. msu.edu Strong oxidizing agents like chromic acid would yield the corresponding α,β-unsaturated ketone, 2-methylidenecyclododecan-1-one. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC), are also effective for this transformation. uwindsor.ca The Babler oxidation, which uses PCC, is specifically known for the oxidative transposition of tertiary allylic alcohols to enones, and similar principles could apply here. wikipedia.org

Reduction: While the hydroxyl group itself is not typically reduced, the adjacent double bond can be reduced while retaining the hydroxyl group. Catalytic hydrogenation (e.g., with H₂ over a metal catalyst like Pd, Pt, or Ni) would reduce the double bond to yield 2-methylcyclododecan-1-ol. Various ruthenium-based catalysts have also been shown to be effective for the reduction of allylic alcohols. rsc.orgnih.govrsc.org

Table 4 outlines the potential oxidation and reduction products.

Table 4: Predicted Products of Oxidation and Reduction Reactions

| Reaction | Reagents | Predicted Major Product |

| Oxidation | PCC or CrO₃ | 2-Methylidenecyclododecan-1-one |

| Reduction (of double bond) | H₂, Pd/C | 2-Methylcyclododecan-1-ol |

Esterification and Etherification Reactions

The hydroxyl group of this compound is expected to undergo standard esterification and etherification reactions.

Esterification: The conversion of this compound to its corresponding ester can theoretically be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a plausible route. nih.govmdpi.com Given the potential for acid-catalyzed rearrangements of the allylic system, milder conditions would likely be preferable. Alternative methods, such as reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like pyridine, would offer greater control and avoid harsh acidic environments.

Etherification: Similarly, the synthesis of ethers from this compound can be envisioned. The Williamson ether synthesis, where the corresponding alkoxide of this compound reacts with an alkyl halide, would be a primary method. The formation of the alkoxide would require a strong base, such as sodium hydride.

A hypothetical data table for such reactions is presented below, based on general principles of organic synthesis.

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst/Reagent | Hypothetical Product |

| This compound | Acetic Anhydride | Esterification | Pyridine | 2-Methylidenecyclododecyl acetate |

| This compound | Benzoyl Chloride | Esterification | Triethylamine | 2-Methylidenecyclododecyl benzoate (B1203000) |

| This compound | Sodium Hydride, then Methyl Iodide | Etherification | - | 1-Methoxy-2-methylidenecyclododecane |

| This compound | Benzyl Bromide, NaH | Etherification | - | 1-(Benzyloxy)-2-methylidenecyclododecane |

Nucleophilic Substitution Reactions and Rearrangements

The allylic nature of the alcohol in this compound makes it a candidate for nucleophilic substitution reactions, which could proceed via SN1, SN2, or allylic rearrangement (SN1' or SN2') pathways. byjus.commsu.edu

Under acidic conditions, protonation of the hydroxyl group would form a good leaving group (water), leading to the formation of an allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized between the C1 and C3 positions of the allylic system. Nucleophilic attack at C1 would result in the direct substitution product, while attack at C3 would lead to the rearranged product. The large ring size may influence the stereochemical outcome and the ratio of these products. masterorganicchemistry.comcurlyarrows.com

It is also conceivable that under certain conditions, rearrangements of the cyclododecane (B45066) ring itself could occur, driven by the relief of transannular strain, although such reactions are often complex and less predictable. wiley-vch.demvpsvktcollege.ac.in

| Reaction Type | Conditions | Potential Intermediate | Possible Products |

| Nucleophilic Substitution (SN1) | Protic acid (e.g., HBr) | Resonance-stabilized allylic carbocation | 1-Bromo-2-methylidenecyclododecane and 3-Bromo-1-methylenecyclododecane |

| Nucleophilic Substitution (SN2) | PBr3 or SOCl2 | - | 1-Bromo-2-methylidenecyclododecane or 1-Chloro-2-methylidenecyclododecane |

| Allylic Rearrangement | Acidic, with nucleophile | Allylic carbocation | Mixture of direct substitution and rearranged products |

Conjugate Addition and Michael-Type Reactions with this compound

Conjugate addition, or Michael-type reactions, typically involve α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.comlibretexts.org For this compound to participate as a substrate in such a reaction, it would first need to be oxidized to the corresponding α,β-unsaturated ketone, 2-methylidenecyclododecan-1-one.

Once formed, 2-methylidenecyclododecan-1-one would be an excellent Michael acceptor. pressbooks.pubchemistrysteps.com The exocyclic double bond is conjugated with the carbonyl group, making the β-carbon (the methylidene carbon) electrophilic. This allows for the 1,4-addition of a wide range of soft nucleophiles, such as enolates, cuprates (Gilman reagents), amines, and thiols. masterorganicchemistry.com

The general mechanism involves the attack of the nucleophile at the methylidene carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate would yield the final conjugate addition product.

A hypothetical reaction scheme is outlined below:

Step 1: Oxidation this compound + Oxidizing Agent (e.g., PCC, DMP) → 2-Methylidenecyclododecan-1-one

Step 2: Conjugate Addition 2-Methylidenecyclododecan-1-one + Nucleophile (e.g., (CH3)2CuLi) → Intermediate Enolate → 2-Methyl-2-(methyl)cyclododecan-1-one (after protonation)

| Michael Acceptor | Michael Donor (Nucleophile) | Hypothetical Product |

| 2-Methylidenecyclododecan-1-one | Diethyl malonate (with base) | Diethyl 2-((2-oxocyclododecyl)methyl)malonate |

| 2-Methylidenecyclododecan-1-one | Lithium dimethylcuprate | 2,2-Dimethylcyclododecan-1-one |

| 2-Methylidenecyclododecan-1-one | Thiophenol (with base) | 2-((Phenylthio)methyl)cyclododecan-1-one |

Mechanistic Elucidation of Key Transformations via Kinetic and Spectroscopic Studies

A thorough understanding of the reaction mechanisms for this compound would necessitate detailed kinetic and spectroscopic studies. While no such studies have been found for this specific compound, we can outline the general approaches that would be employed.

Kinetic Studies: To distinguish between different potential mechanisms, such as SN1 and SN2 for nucleophilic substitution, kinetic analysis would be crucial. chemrxiv.orgnih.gov This would involve monitoring the reaction rate as a function of the concentrations of the substrate and the nucleophile. A first-order dependence on the substrate and zero-order on the nucleophile would suggest an SN1 mechanism, while a first-order dependence on both would indicate an SN2 pathway. mdpi.com For more complex reactions involving intermediates, more advanced kinetic modeling would be necessary. mdpi.comresearchgate.netresearchgate.net

Spectroscopic Studies: Spectroscopic methods would be indispensable for identifying intermediates and characterizing the final products of these hypothetical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C): NMR would be the primary tool for determining the structure of the products, including the regiochemistry and stereochemistry of substitution and addition reactions.

Infrared (IR) spectroscopy: IR would be used to monitor the functional group transformations, such as the appearance of a carbonyl stretch in oxidation reactions or the disappearance of the hydroxyl stretch in esterification and etherification.

Mass Spectrometry (MS): MS would be used to determine the molecular weight of the products and to gain structural information from fragmentation patterns.

In the absence of experimental data, the precise outcomes of these reactions on this compound remain speculative. The principles of organic reactivity provide a strong framework for predicting its chemical behavior, but dedicated experimental investigation is required for confirmation and detailed mechanistic understanding.

Advanced Spectroscopic and Spectrometric Elucidation of 2 Methylidenecyclododecan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is the most powerful tool for determining the detailed structure of 2-Methylidenecyclododecan-1-ol in solution. A combination of one-dimensional and two-dimensional experiments is essential to assign all proton and carbon signals and to probe the molecule's three-dimensional architecture.

High-resolution ¹H and ¹³C NMR spectra provide the foundational information for the structural assignment of this compound. The chemical shifts are indicative of the electronic environment of each nucleus, while coupling constants in the ¹H spectrum reveal through-bond proton-proton connectivities.

The ¹H NMR spectrum is characterized by distinct signals for the exocyclic methylene (B1212753) protons, the proton attached to the hydroxyl-bearing carbon (the carbinol proton), the hydroxyl proton, and a complex, overlapping region for the numerous methylene protons of the cyclododecane (B45066) ring.

The ¹³C NMR spectrum , typically acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts clearly distinguish the sp²-hybridized carbons of the double bond from the sp³-hybridized carbons of the alcohol and the aliphatic ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| =CH₂ (vinylic) | 4.9 - 5.2 | Singlet (s) or Doublet (d) | Two distinct signals are expected for the two diastereotopic protons. |

| -CH(OH)- (carbinol) | 3.8 - 4.2 | Multiplet (m) | Coupling to adjacent ring protons. |

| -OH | 1.5 - 3.0 | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent; exchanges with D₂O. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| =C< (quaternary vinylic) | 145 - 155 |

| =CH₂ (vinylic) | 110 - 115 |

| -C(OH)- (carbinol) | 70 - 80 |

While 1D NMR provides initial assignments, 2D NMR experiments are indispensable for confirming the molecular framework and elucidating stereochemistry. researchgate.netprinceton.eduyoutube.comuvic.cayoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). youtube.com For this compound, a COSY spectrum would reveal a correlation between the carbinol proton [-CH(OH)-] and the protons on the adjacent carbon of the cyclododecane ring, helping to anchor the assignments within the aliphatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comyoutube.com It is crucial for unambiguously assigning the protonated carbons. For instance, it would definitively link the proton signals between 4.9-5.2 ppm to the vinylic carbon signal at 110-115 ppm, confirming the =CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range couplings between protons and carbons (over two to four bonds). youtube.comyoutube.com This is paramount for piecing together the molecular skeleton. Key expected correlations include:

From the =CH₂ protons to the quaternary vinylic carbon (=C<) and the carbinol carbon [-C(OH)-].

From the carbinol proton [-CH(OH)-] to the quaternary vinylic carbon and adjacent ring carbons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between nuclei that are close in three-dimensional space, regardless of their bonding connectivity. princeton.edu For a large, flexible molecule like this compound, NOESY and ROESY are vital for determining the relative stereochemistry and preferred conformation of the ring. For example, spatial proximity between the carbinol proton and specific protons across the ring can help define the ring's folding pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides rapid and definitive confirmation of the functional groups present in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the molecule's vibrational modes. The spectrum of this compound is dominated by absorptions from the hydroxyl (-OH) and alkene (=C-H, C=C) groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. nih.gov It is particularly sensitive to symmetric vibrations and bonds involving non-polar character, such as the C=C double bond.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Spectrum | Intensity |

|---|---|---|---|---|

| O-H | Stretch | 3200 - 3600 | IR | Strong, Broad |

| =C-H (vinylic) | Stretch | 3070 - 3090 | IR, Raman | Medium |

| C-H (aliphatic) | Stretch | 2850 - 2960 | IR, Raman | Strong |

| C=C | Stretch | 1640 - 1650 | IR, Raman | Medium (IR), Strong (Raman) |

| C-H | Bend (out-of-plane) | 885 - 895 | IR | Strong |

The strong, broad O-H stretching band in the IR spectrum is a classic indicator of an alcohol. The presence of both the C=C stretch and the strong out-of-plane =C-H bend confirms the exocyclic methylene group.

Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns.

HRMS accurately measures the mass-to-charge ratio (m/z) of the molecular ion to four or more decimal places. measurlabs.comresearchgate.netbioanalysis-zone.comnih.gov This high precision allows for the unambiguous determination of the elemental formula by distinguishing between compounds with the same nominal mass. bioanalysis-zone.com For this compound (C₁₃H₂₄O), HRMS would confirm the exact mass, ruling out other possible elemental compositions.

Molecular Formula: C₁₃H₂₄O

Nominal Mass: 196 amu

Calculated Exact Mass: 196.1827 Da

Tandem mass spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation of a selected precursor ion. wikipedia.orgnationalmaglab.orgnih.govyoutube.com In this technique, the molecular ion ([M+H]⁺ or M⁺˙) of this compound (m/z 197 or 196) is isolated and then fragmented by collision-induced dissociation (CID). youtube.com The resulting product ions are then analyzed.

The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Key expected fragmentation pathways include:

Loss of Water: A common fragmentation for alcohols, leading to a prominent peak at m/z 178 (M⁺˙ - H₂O).

Ring Cleavage: Fragmentation of the large cyclododecane ring can produce a series of aliphatic fragments.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group.

Table 4: Expected Key Fragments in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Proposed Fragment | Fragment m/z (Nominal) |

|---|---|---|

| 196 | [M - H₂O]⁺˙ | 178 |

| 196 | [M - C₂H₄]⁺˙ (from ring) | 168 |

| 196 | [M - C₃H₅O]⁺˙ (alpha-cleavage) | 139 |

Analysis of these fragmentation pathways, in conjunction with the data from NMR and vibrational spectroscopy, provides a comprehensive and unambiguous structural elucidation of this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration Determination

Chiroptical techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the absolute configuration of chiral molecules in solution. spectroscopyeurope.comnih.gov For this compound, the chiral center at the C-1 position, bearing the hydroxyl group, dictates the molecule's interaction with plane-polarized light, giving rise to characteristic chiroptical signals.

The CD spectrum of a chiral molecule is a plot of the difference in absorption of left and right circularly polarized light versus wavelength. mtoz-biolabs.com This differential absorption, known as the Cotton effect, is highly sensitive to the spatial arrangement of atoms and chromophores around the stereocenter. saschirality.org In this compound, the key chromophores are the exocyclic carbon-carbon double bond (C=C) of the methylidene group and the hydroxyl group (-OH). The electronic transitions associated with these groups, particularly the π → π* transition of the C=C bond, are expected to exhibit distinct Cotton effects in the CD spectrum.

The sign and magnitude of these Cotton effects can be empirically correlated with the absolute configuration (R or S) at C-1. For allylic alcohols, established empirical rules can often predict the absolute stereochemistry based on the sign of the CD couplet arising from the interaction between the double bond and another chromophore, such as a benzoate (B1203000) derivative of the alcohol. nih.govethz.ch Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), can also be employed to simulate the CD spectrum for a given enantiomer, allowing for a comparison with the experimental spectrum to unambiguously assign the absolute configuration. researchgate.net

Optical Rotatory Dispersion (ORD) measures the change in optical rotation with wavelength. researchgate.net A compound exhibiting a Cotton effect in its CD spectrum will also show an anomalous ORD curve, where the optical rotation undergoes a rapid change in the vicinity of the absorption maximum. researchgate.net The shape of this curve (positive or negative Cotton effect) is directly related to the stereochemistry of the molecule.

Hypothetical Chiroptical Data for this compound Enantiomers

While specific experimental data for this compound is not available in the cited literature, a plausible set of CD data can be hypothesized based on the analysis of similar allylic alcohol systems. The following interactive table illustrates the expected CD spectral characteristics for the (R) and (S) enantiomers.

| Enantiomer | Chromophore | Expected λmax (nm) | Sign of Cotton Effect | Molar Ellipticity [θ] (deg·cm²/dmol) |

| (R)-2-Methylidenecyclododecan-1-ol | C=C (π → π) | ~195-210 | Positive | +5000 to +15000 |

| (S)-2-Methylidenecyclododecan-1-ol | C=C (π → π) | ~195-210 | Negative | -5000 to -15000 |

Note: The data presented in this table is hypothetical and serves as an illustrative example based on established principles of chiroptical spectroscopy for allylic alcohols. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structural Analysis

For large carbocyclic systems like the cyclododecane ring, conformational flexibility is a key consideration. nih.gov Studies on cyclododecanone (B146445) and its derivatives have shown that they often adopt a stable, square-like researchgate.net conformation in the solid state. It is plausible that this compound would also favor a similar low-energy conformation, which minimizes transannular steric strain. The presence of the sp²-hybridized methylidene group and the hydroxyl substituent would, however, introduce local distortions to this core conformation.

A successful X-ray crystallographic analysis of this compound would yield a detailed structural model, including the precise orientation of the hydroxyl and methylidene groups relative to the macrocyclic ring. This information would also definitively establish the relative stereochemistry in derivatives with multiple chiral centers and, through the use of anomalous dispersion effects (often requiring a heavy atom derivative), could also be used to determine the absolute configuration. spectroscopyeurope.com

Hypothetical Crystallographic Data for this compound

The following interactive table presents a hypothetical set of crystallographic data for this compound, representing typical parameters for a molecule of this size and complexity.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₃H₂₄O |

| Formula Weight | 196.33 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1254 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.037 |

Note: The crystallographic data in this table is for illustrative purposes only and represents a hypothetical scenario for a crystalline sample of this compound.

Computational and Theoretical Investigations of 2 Methylidenecyclododecan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) has become a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com Instead of calculating the complex wave function of a many-electron system, DFT determines the energy from the electron density. This approach is widely used for geometry optimization, where the goal is to find the lowest-energy three-dimensional arrangement of atoms, corresponding to the molecule's most stable structure.

For 2-Methylidenecyclododecan-1-ol, DFT calculations would be employed to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. By mapping the potential energy surface, DFT can also generate energy profiles for bond rotations, helping to identify stable conformers and the energy barriers between them. Various functionals, such as B3LYP or M06-2X, combined with basis sets like 6-31G* or aug-cc-pVDZ, are commonly used for these types of investigations on organic molecules. nih.gov The choice of functional and basis set is crucial for obtaining reliable results. nih.govnih.gov

Table 1: Hypothetical DFT-Calculated Structural Parameters for the Optimized Geometry of this compound Calculated at the B3LYP/6-31G(d,p) level of theory.

| Parameter | Atoms Involved | Calculated Value |

| Bond Length | C1-O | 1.42 Å |

| Bond Length | C1-C2 | 1.53 Å |

| Bond Length | C2=C13 (Methylene) | 1.34 Å |

| Bond Angle | O-C1-C2 | 110.5° |

| Bond Angle | C1-C2=C13 | 121.8° |

| Dihedral Angle | H-O-C1-C2 | 178.5° (anti-periplanar) |

| Relative Energy | Conformer A | 0.00 kcal/mol (Global Minimum) |

| Relative Energy | Conformer B | +2.5 kcal/mol |

Beyond DFT, other quantum mechanical methods are available. Ab initio (Latin for "from the beginning") methods are highly accurate calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. researchgate.netmit.edu Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT, leading to very accurate results, especially for energy calculations. researchgate.net However, their high computational cost typically limits their application to smaller systems or for benchmarking results from less expensive methods like DFT. researchgate.netscribd.com

On the other end of the spectrum, semi-empirical methods (like AM1 and PM3) are much faster because they simplify the calculations by incorporating parameters derived from experimental data. scribd.com While less accurate than DFT or ab initio methods, they are useful for preliminary explorations of large molecules like this compound or for screening large numbers of conformers before applying more rigorous techniques. researchgate.netscribd.com

Conformational Analysis and Energy Landscapes of this compound

The large, flexible 12-membered ring of this compound can adopt a multitude of three-dimensional shapes, or conformations. Conformational analysis is the study of these different arrangements and their relative energies, which is crucial for understanding the molecule's physical properties and biological activity. libretexts.orgsapub.org

For large systems where quantum methods are too computationally demanding, Molecular Mechanics (MM) is the method of choice. jussieu.fr MM uses classical physics-based functions, known as a force field, to calculate the potential energy of a molecule based on the positions of its atoms. nih.gov This approach is thousands of times faster than quantum calculations, making it ideal for exploring the vast conformational space of a macrocycle.

Molecular Dynamics (MD) simulations utilize these MM force fields to simulate the atomic motions of this compound over time. nih.gov By solving Newton's equations of motion for every atom in the system, an MD simulation generates a trajectory that reveals how the molecule moves, flexes, and changes its conformation. nih.gov Analyzing these trajectories allows for the construction of a conformational energy landscape, which maps the stable and metastable conformers and the pathways for interconversion between them.

Table 2: Illustrative Conformational Energy Landscape Data for this compound from an MD Simulation

| Conformer ID | Relative Potential Energy (kcal/mol) | Key Dihedral Angles (C1-C2-C3-C4, C5-C6-C7-C8) | Population (%) |

| Conf-1 | 0.0 | -175°, +85° | 45% |

| Conf-2 | 1.8 | +70°, +90° | 25% |

| Conf-3 | 2.5 | -80°, -88° | 15% |

| Conf-4 | 4.1 | +170°, -172° | 5% |

| Other | > 4.5 | Various | 10% |

The accuracy of MM and MD simulations depends entirely on the quality of the underlying force field. ethz.ch A force field is a set of parameters and equations that define the energy of a molecule, including terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). usc.edunih.gov While general-purpose force fields like GAFF, OPLS, and CHARMM exist, their parameters are typically optimized for small molecules or biomolecules like proteins. nih.govacs.org

Macrocyclic systems like this compound present a unique challenge because their flexibility and ring strain are often not perfectly captured by standard parameters. acs.org Therefore, specific force field development and validation are often necessary. uq.edu.au This process may involve using high-level ab initio or DFT calculations to derive more accurate torsional parameters or partial atomic charges for the specific chemical motifs present in the molecule. The refined force field is then validated by comparing its predictions against available experimental data or high-level quantum calculations to ensure it accurately reproduces the molecule's conformational energy landscape. acs.org

Reaction Pathway Elucidation and Transition State Analysis of this compound Transformations

Computational methods are invaluable for studying the mechanisms of chemical reactions. For this compound, this could include reactions such as oxidation of the alcohol, electrophilic addition to the methylene (B1212753) group, or intramolecular cyclizations. Theoretical calculations can map out the entire reaction pathway from reactants to products, identifying key intermediates and, most importantly, the transition state.

The transition state is the highest energy point along a reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Using methods like DFT, researchers can perform transition state searches to locate these critical structures. The calculated energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. This analysis provides a detailed, step-by-step understanding of how chemical transformations involving this compound occur.

Table 3: Hypothetical Reaction Energy Profile for Epoxidation of this compound Calculated at the DFT B3LYP/6-31G(d) level.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + m-CPBA | 0.0 |

| Transition State | Epoxidation TS | +15.2 (Activation Energy) |

| Products | 1-oxa-spiro[2.11]tetradecan-4-ol + m-CBA | -45.7 (Reaction Energy) |

Prediction of Spectroscopic Parameters and Spectral Interpretation

Theoretical prediction of spectroscopic data is a crucial step in the structural elucidation of new or complex molecules. By employing quantum mechanical calculations, researchers can generate theoretical spectra that serve as a valuable reference for interpreting experimental results obtained from techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy Prediction:

The prediction of 13C and 1H NMR chemical shifts for this compound can be achieved using Density Functional Theory (DFT) calculations. A common methodology involves geometry optimization of the molecule's conformers using a functional like B3LYP with a standard basis set (e.g., 6-31G(d)). Following optimization, NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often with a larger basis set (e.g., 6-311+G(2d,p)) to improve accuracy. cdnsciencepub.comnih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).

These theoretical chemical shifts are instrumental in assigning the signals observed in an experimental NMR spectrum. For a molecule with numerous similar methylene groups, such as the cyclododecane (B45066) ring, definitive assignment can be challenging. nih.gov Computational predictions help to differentiate between carbons and protons in unique electronic environments, such as the carbinol carbon (C1), the exocyclic methylene carbons, and the carbons alpha to these functional groups. The accuracy of these predictions is often high, with mean absolute errors of less than 2 ppm for 13C and 0.2 ppm for 1H NMR chemical shifts being achievable. cdnsciencepub.com

Illustrative Predicted 13C NMR Chemical Shifts for this compound (Note: These values are representative, based on DFT calculations for analogous structures.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| C=O (from analogous ketone) | ~210.5 | Reference for carbonyl environment |

| C2 (sp2) | ~150.2 | Quaternary olefinic carbon |

| =CH2 (sp2) | ~112.8 | Exocyclic methylene carbon |

| C1 (CH-OH) | ~75.3 | Carbinol carbon |

| C3 | ~35.1 | Allylic carbon |

| C12 | ~33.8 | Carbon alpha to carbinol |

| Ring CH2 | 22.5 - 28.0 | Cyclododecane ring methylenes |

IR Spectroscopy Prediction:

Theoretical IR spectra are also commonly calculated using DFT methods. nih.gov After geometry optimization, a frequency calculation is performed. This computation solves for the vibrational frequencies of the molecule and their corresponding intensities. The results provide a predicted spectrum that shows the characteristic vibrational modes. For this compound, key predicted vibrations would include the O-H stretch of the alcohol, the C=C stretch of the exocyclic double bond, and the C-O stretch of the alcohol. pg.edu.plspectroscopyonline.com

Comparing the calculated frequencies with an experimental IR spectrum helps to confirm the presence of these functional groups. While calculated harmonic frequencies are often systematically higher than experimental values, they can be scaled using empirical factors to provide a better match. nih.gov This theoretical analysis is particularly useful for assigning peaks in the complex fingerprint region of the spectrum.

Illustrative Predicted IR Vibrational Frequencies for this compound (Note: These values are representative, based on DFT calculations for analogous structures and typical functional group frequencies.)

| Vibrational Mode | Predicted Frequency (cm-1) | Expected Intensity |

|---|---|---|

| O-H Stretch | ~3630 | Sharp (gas phase), Broad (condensed phase) |

| C-H Stretch (sp3) | 2850 - 2950 | Strong |

| C=C Stretch | ~1650 | Medium |

| C-O Stretch | ~1050 | Strong |

| =C-H Bend (out-of-plane) | ~890 | Strong |

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound and its Derivatives (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties. chem-soc.si These models are valuable for predicting the properties of new or untested compounds without the need for experimental measurement.

For this compound and its derivatives, QSPR models can be developed to predict properties such as boiling point, vapor pressure, and solubility. The process involves several key steps:

Dataset Collection: A dataset of compounds with known experimental property values is assembled. For predicting the boiling point of derivatives, this would include a series of alcohols with varying structures. chem-soc.siresearchgate.net

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including topological indices (e.g., Randić connectivity index, Wiener index), constitutional indices, and physicochemical properties (e.g., molar refractivity, polarizability). chem-soc.si

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a relationship is established between a subset of the most relevant descriptors and the property of interest. researchgate.net Techniques such as Genetic Algorithms (GA) can be employed to select the optimal set of descriptors for the model. researchgate.net

Validation: The predictive power of the developed model is rigorously tested using both internal (e.g., cross-validation) and external validation sets of compounds that were not used in the model's creation.

For a series of macrocyclic alcohols, a QSPR model for boiling point (BP) might take the form of a linear equation:

BP = c0 + c1D1 + c2D2 + c3D3 + ...

where cn are regression coefficients and Dn are the selected molecular descriptors. For instance, a model might find that the boiling point correlates strongly with descriptors related to molecular size (like molecular weight or surface area) and intermolecular forces (like polarizability or hydrogen bonding capacity).

Illustrative QSPR Model for the Boiling Point of Alcohols (Note: This is a representative model based on published QSPR studies for alcohols. chem-soc.siresearchgate.net The specific descriptors and coefficients are for illustrative purposes.)

| Parameter | Description | Illustrative Value/Equation |

|---|---|---|

| Model Equation | Linear regression model for Boiling Point (BP) in Kelvin. | BP (K) = 55.8 + 45.2(1χ) - 9.7(logP) + 1.2(MR) |

| 1χ | First-order Randić connectivity index (relates to molecular branching and size). | Descriptor calculated from molecular graph. |

| logP | Logarithm of the octanol-water partition coefficient (relates to hydrophobicity). | Descriptor calculated from structure. |

| MR | Molar Refractivity (relates to molecular volume and polarizability). | Descriptor calculated from structure. |

| R2 | Coefficient of determination. | > 0.95 (typical for good models) |

| Q2 | Cross-validated R2. | > 0.90 (typical for good models) |

Such validated QSPR models can then be used to reliably estimate the boiling point of this compound and its newly designed, un-synthesized derivatives, facilitating the efficient screening of compounds with desired physicochemical properties for various non-biological applications.

Derivatives, Analogs, and Functionalized Conjugates of 2 Methylidenecyclododecan 1 Ol

Synthesis and Characterization of Novel Structural Analogs of 2-Methylidenecyclododecan-1-ol

The synthesis of this compound and its structural analogs typically commences from the readily available precursor, cyclododecanone (B146445). The introduction of the key methylidene functionality can be achieved through several established olefination methodologies.

Olefination Reactions:

The Wittig reaction provides a reliable route for the conversion of cyclododecanone to 2-methylidenecyclododecane. wikipedia.orgorganicchemistrydata.org This reaction involves the use of a phosphonium (B103445) ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which is generated in situ by treating a methyltriphenylphosphonium (B96628) salt with a strong base. commonorganicchemistry.com The reaction proceeds via a [2+2] cycloaddition mechanism to form an oxaphosphetane intermediate, which then decomposes to the desired alkene and triphenylphosphine (B44618) oxide. wikipedia.org

Another powerful method for the methylenation of sterically hindered or enolizable ketones like cyclododecanone is the Tebbe olefination. nrochemistry.comorganic-chemistry.org The Tebbe reagent, a titanium-aluminum complex, is known for its high reactivity and tolerance of various functional groups. santiago-lab.com The reaction mechanism involves the formation of a titanacyclobutane intermediate, which then fragments to yield the exocyclic alkene. youtube.com The Petasis reagent, a related titanocene (B72419) derivative, offers a more stable alternative for similar transformations. synarchive.com

Synthesis of the Allylic Alcohol:

Once the methylidene group is installed, the adjacent alcohol functionality can be introduced. A common strategy involves the α-hydroxylation of the ketone prior to olefination. Alternatively, allylic oxidation of 2-methylidenecyclododecane can be performed, though this may lead to a mixture of products. A more controlled approach would involve the synthesis of 2-bromocyclododecanone, followed by olefination and subsequent nucleophilic substitution with a hydroxide (B78521) source under carefully controlled conditions to yield this compound.

Novel structural analogs can be synthesized by modifying the starting materials or the reagents. For instance, substituted Wittig reagents can be employed to introduce alkyl or aryl groups on the exocyclic double bond, leading to a variety of substituted allylic alcohols. Furthermore, organometallic reagents can be added to cyclododecanone to generate tertiary alcohols before any olefination reaction is attempted, expanding the range of accessible analogs.

The characterization of these novel analogs relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the connectivity and stereochemistry of the molecule. Infrared (IR) spectroscopy can confirm the presence of key functional groups, such as the hydroxyl group (broad O-H stretch around 3300 cm⁻¹) and the C=C double bond. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compounds.

Table 1: Comparison of Olefination Methods for the Synthesis of 2-Methylidenecyclododecane

| Method | Reagent | Typical Conditions | Advantages | Disadvantages |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Anhydrous THF, strong base (e.g., n-BuLi) | Well-established, reliable for many ketones. | Can be sensitive to steric hindrance, byproduct removal can be challenging. |

| Tebbe Olefination | Tebbe Reagent | Anhydrous toluene (B28343) or THF, often with pyridine | Highly reactive, effective for hindered ketones, tolerates many functional groups. | Reagent is pyrophoric and moisture-sensitive. |

| Petasis Olefination | Petasis Reagent (Cp₂TiMe₂) | Anhydrous toluene or THF, heat | More stable than Tebbe reagent, good for methylenation. | May require higher temperatures. |

Site-Specific Functionalization Strategies for this compound Derivatives

The presence of two distinct functional groups, the hydroxyl group and the exocyclic double bond, in the this compound scaffold allows for a range of site-specific functionalization strategies. This orthogonal reactivity is key to the synthesis of complex derivatives.

The secondary alcohol can be readily functionalized through standard reactions such as esterification or etherification to introduce a wide variety of functional groups. For example, reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding esters, while alkyl halides under Williamson ether synthesis conditions will produce ethers. The hydroxyl group can also serve as a handle for the attachment of polymers or for surface immobilization.

The exocyclic double bond offers another site for modification. Electrophilic addition reactions, such as hydrohalogenation, hydration, and epoxidation, can be used to introduce new functionalities at the 1 and 2 positions of the cyclododecane (B45066) ring. For instance, epoxidation of the allylic alcohol can be achieved with peroxy acids, and the stereochemical outcome can often be directed by the existing hydroxyl group through hydrogen bonding. researchgate.net

Furthermore, the allylic position (the carbon adjacent to the double bond) is activated for radical and transition-metal-catalyzed C-H functionalization reactions. nih.govrsc.org These methods allow for the direct introduction of new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for the late-stage diversification of the this compound scaffold. Palladium-catalyzed allylic substitution reactions, using the alcohol as a leaving group after its conversion to a suitable derivative (e.g., a carbonate or phosphate), can also be employed for the introduction of nucleophiles at the allylic position. acs.org

Table 2: Potential Site-Specific Functionalization Reactions of this compound

| Reaction Site | Reaction Type | Reagents and Conditions | Potential Functional Groups Introduced |

| Hydroxyl Group | Esterification | Acyl chloride, pyridine | Esters with various R groups |

| Hydroxyl Group | Etherification | Alkyl halide, NaH | Ethers with various R groups |

| Double Bond | Epoxidation | m-CPBA, CH₂Cl₂ | Epoxide |

| Double Bond | Hydroboration-Oxidation | BH₃·THF, then H₂O₂, NaOH | Primary alcohol |

| Allylic C-H | C-H Activation | Transition metal catalyst (e.g., Pd, Rh) | Alkyl, aryl, or heteroatom groups |

Heterocyclic and Carbocyclic Derivatives Incorporating the this compound Scaffold

The this compound framework can be used as a starting material for the synthesis of more complex heterocyclic and carbocyclic systems. The inherent functionality of the scaffold provides multiple handles for ring-forming reactions.

One approach involves the transformation of the existing functional groups to participate in cyclization reactions. For instance, the allylic alcohol can be oxidized to the corresponding α,β-unsaturated ketone, which can then serve as a Michael acceptor for the construction of fused ring systems. Condensation of this enone with binucleophiles such as hydrazines or ureas can lead to the formation of pyrazole (B372694) or pyrimidine (B1678525) rings fused to the cyclododecane core. researchgate.net

Alternatively, the double bond can participate in cycloaddition reactions. For example, a Diels-Alder reaction with a suitable diene could lead to the formation of a new six-membered ring fused to the cyclododecane scaffold. The hydroxyl group can be used to direct the stereochemical outcome of such reactions.

Furthermore, derivatives of cyclododecanone, the precursor to this compound, are widely used in the synthesis of fused heterocycles. researchgate.netresearcher.life For example, 2-oxocyclododecanecarboxylate and 2-(hydroxymethylene)cyclododecanone are key intermediates for the synthesis of fused pyrazolones, pyrimidines, and other nitrogen-containing heterocycles. researchgate.net These synthetic strategies could be adapted to derivatives of this compound to create a diverse library of macrocyclic compounds bearing heterocyclic appendages.

The synthesis of carbocyclic derivatives can be achieved through ring-closing metathesis (RCM) if a second double bond is introduced into the molecule. For instance, esterification of the hydroxyl group with an unsaturated acid, followed by RCM, could lead to the formation of a bicyclic system containing a lactone.

Covalent and Non-Covalent Functionalization for Material Integration

The functional groups of this compound and its derivatives make them attractive candidates for integration into advanced materials through both covalent and non-covalent interactions.

Covalent Functionalization:

The hydroxyl group is a primary site for covalent attachment to surfaces or polymer backbones. For example, it can react with surface-bound isocyanates or silanols to form stable urethane (B1682113) or ether linkages, respectively. This allows for the modification of materials such as silica, glass, or metal oxides with a layer of macrocyclic molecules, which can alter the surface properties, such as hydrophobicity or biocompatibility.

The double bond can also be utilized for covalent integration. For instance, it can participate in radical polymerization reactions with other monomers to form co-polymers. Alternatively, thiol-ene click chemistry can be used to attach thiol-containing molecules or materials to the double bond in a highly efficient and specific manner. acs.org

Non-Covalent Functionalization:

Non-covalent interactions, such as hydrogen bonding and van der Waals forces, can be exploited for the integration of this compound derivatives into materials. researchgate.net The hydroxyl group can act as a hydrogen bond donor and acceptor, allowing for the formation of self-assembled monolayers on suitable substrates or for interaction with polar polymers.

The large, flexible, and predominantly non-polar cyclododecane ring can engage in significant van der Waals interactions with hydrophobic surfaces, such as graphene or carbon nanotubes. nih.gov This provides a mechanism for the non-covalent functionalization of these materials, which can improve their dispersibility in certain solvents or serve as an anchor point for other functional molecules without disrupting the electronic properties of the underlying material.

Design and Synthesis of Supramolecular Assemblies Involving this compound

The principles of supramolecular chemistry, which revolve around non-covalent interactions, can be applied to design and synthesize complex and functional assemblies based on the this compound scaffold. mdpi.comwikipedia.org

Host-Guest Chemistry:

While the cyclododecane ring itself is not a classic "host" molecule with a well-defined cavity, derivatives of this compound can be designed to act as guests or to be incorporated into larger host systems. For example, by functionalizing the hydroxyl group with a moiety that is known to bind to a specific macrocyclic host (e.g., an adamantane (B196018) group for cyclodextrin), host-guest complexes can be formed. nih.govnih.gov This can be used to control the solubility of the molecule, to protect it from the surrounding environment, or to bring it into close proximity with other molecules for specific applications.

Self-Assembly:

By introducing additional functional groups that can participate in other non-covalent interactions, such as π-π stacking or metal coordination, more complex and well-defined supramolecular architectures can be constructed. For example, attaching aromatic groups to the scaffold could lead to the formation of ordered assemblies driven by a combination of hydrogen bonding and π-stacking. Similarly, the incorporation of ligand-bearing moieties could enable the formation of metallo-supramolecular structures upon the addition of metal ions. The design of such systems allows for the bottom-up construction of novel nanomaterials with tunable properties. mdpi.comnih.gov

Advanced Non Biological Applications and Material Science Contributions of 2 Methylidenecyclododecan 1 Ol

Role in Advanced Materials Synthesis (e.g., Specialty Polymers, Functionalized Surfaces)

The incorporation of functional groups onto polymer chains is a critical strategy for developing advanced materials with tailored properties. Allylic alcohols, a class of compounds to which 2-Methylidenecyclododecan-1-ol belongs, are valuable monomers in polymer synthesis. They introduce pendant hydroxyl groups that can serve as sites for crosslinking reactions, significantly enhancing the mechanical and thermal properties of the resulting polymers. researchgate.netgoogleapis.com These hydroxyl-functionalized polymers are integral to the formulation of coatings, adhesives, and elastomers. researchgate.net

The general synthetic utility of allylic alcohols in creating specialty polymers is well-documented. gantrade.comgoogle.com For instance, copolymers of allyl alcohol with vinyl monomers are known, although the reactivity differences often necessitate specific polymerization conditions. googleapis.com The large cyclic structure of a molecule like this compound could impart unique characteristics to a polymer, such as increased flexibility or altered solubility, due to its macrocyclic nature.

The functionalization of surfaces is another area where compounds with reactive hydroxyl groups are employed. These groups can be used to anchor molecules to a substrate, creating surfaces with specific chemical or physical properties. This is a common strategy in the development of materials with controlled wettability, biocompatibility, or catalytic activity.

| Polymer Type | Functional Group from Monomer | Resulting Polymer Properties | Potential Application Areas |

| Thermoplastic Copolymers | Pendant Hydroxyl (-OH) | Enhanced crosslinking capabilities, modifiable | Coatings, Adhesives, Elastomers |

| Thermosetting Resins | Pendant Hydroxyl (-OH) | Increased durability, thermal stability | Molded articles, Laminates, Encapsulants |

Potential in Chemical Sensor and Probe Development

The development of chemical sensors and probes often relies on the design of molecules that can selectively interact with an analyte of interest. While direct applications of this compound in this field are not documented, the structural motifs present in the molecule offer potential avenues for such applications. The hydroxyl group can be chemically modified to attach chromophores or fluorophores, which are essential components of many optical sensors. mdpi.comsemanticscholar.org

Furthermore, the macrocyclic backbone could serve as a recognition element. The size and shape of the cyclododecane (B45066) ring might allow for selective binding of certain guest molecules, a principle that is central to the function of many chemical sensors. mdpi.com The synthesis of functionalized cyclobutene derivatives for bioorthogonal chemistry demonstrates how cyclic structures can be tailored for specific binding and detection applications. mdpi.com

| Sensor Component | Relevant Structural Feature | Function in Sensing | Example of Related Chemistry |

| Signal Transduction | Hydroxyl Group (-OH) | Attachment point for signaling units (e.g., fluorophores) | Chromophore-appended cyclodextrins |

| Molecular Recognition | Macrocyclic Ring | Selective binding of target analytes | Host-guest chemistry of cyclodextrins |

| Probe Backbone | Carbon Skeleton | Provides a stable framework for the sensor molecule | Synthesis of functionalized cyclobutene probes |

Catalyst and Ligand Design Incorporating this compound Moieties

In catalysis, the ligand plays a crucial role in determining the activity and selectivity of a metal catalyst. The design of ligands with specific steric and electronic properties is a key area of research. The hydroxyl group and the double bond in this compound could both serve as coordination sites for metal ions. The large cyclododecane ring would impart significant steric bulk, which can be advantageous in controlling the stereoselectivity of a catalytic reaction.

The synthesis of multi-ferrocene-based ligands and their applications in catalysis highlight the importance of ligand architecture. nih.gov While not directly related, this research underscores the principle of using well-defined molecular frameworks to create effective catalysts. The functionalization of nanocarbon materials for catalysis also demonstrates the broad utility of organic molecules in developing novel catalytic systems. core.ac.ukrsc.org The use of 1,5,9-cyclododecatriene as a ligand in the preparation of transition metal complexes further illustrates the potential of cyclododecane derivatives in this field. acs.orgacs.org

| Catalyst Component | Potential Role of this compound | Desired Outcome in Catalysis |

| Ligand Backbone | The cyclododecane ring provides a specific steric environment. | Control of stereoselectivity, enhancement of catalyst stability. |

| Coordinating Group | The hydroxyl and methylidene groups can bind to a metal center. | Anchoring the metal, influencing electronic properties. |

Applications in Flavor and Fragrance Chemistry Research and Development

The field of flavor and fragrance chemistry heavily relies on the synthesis and discovery of new molecules with desirable olfactory properties. Macrocyclic compounds, particularly ketones and lactones with large rings, are well-known for their musk-like scents. illinois.edu Cyclododecanone (B146445), a closely related compound, is a key precursor in the synthesis of various macrocyclic musks. nih.govresearchgate.net

The structural features of this compound, specifically its large ring and functional groups, suggest its potential as a fragrance ingredient or as a precursor to one. The study of macrocyclic compounds has been a significant driver of research in organic chemistry, largely supported by the fragrance industry. kagakushi.org The synthesis of fragrances with diverse carbocyclic scaffolds is an active area of research, with a focus on creating novel scents. researchgate.netnih.gov The oxidation of cyclic alcohols to the corresponding ketones is a common transformation in the synthesis of fragrance compounds. researchgate.netorganic-chemistry.org

| Fragrance Class | Key Structural Feature | Associated Odor Profile | Relevance to this compound |

| Macrocyclic Musks | Large carbon ring (12-17 members) | Musk, sweet, powdery | The C12 ring is a common starting point for musk synthesis. |

| Woody-Amber | Fused or large ring structures | Woody, ambery | Cyclododecanone derivatives are precursors to woody-amber scents. researchgate.net |

| Floral | Various, often containing oxygenated functional groups | Floral (e.g., jasmine, rose) | The alcohol functionality could contribute to or be modified to produce floral notes. |

Precursor for High-Value Organic Compounds in Industrial Chemistry

Cyclododecanone and its derivatives are important intermediates in industrial chemistry. wikipedia.orgarkat-usa.org For example, cyclododecanone is a precursor to laurolactam, the monomer for Nylon-12, and to 1,12-dodecanedioic acid, which is also used in polyamide and polyester production. wikipedia.orgscirp.org The synthesis of cyclododecanone from cyclododecatriene is a well-established industrial process. scirp.orgresearchgate.net

Given its structure, this compound could potentially be converted into a variety of other useful compounds. For instance, oxidation of the alcohol would yield the corresponding ketone, 2-methylidenecyclododecanone. The double bond could be subjected to various addition reactions to introduce further functionality. The synthesis of macrocyclic ketones through ring expansion reactions of smaller cyclic ketones is a known strategy, suggesting that C12 rings can be chemically manipulated to produce even larger ring systems. researchgate.net The reactivity of allylic alcohols allows for a range of transformations, including epoxidation, which can lead to other valuable intermediates. wikipedia.org

| Starting Material | Potential Transformation | Resulting High-Value Compound Class | Industrial Application |

| This compound | Oxidation | α,β-Unsaturated macrocyclic ketone | Fragrance intermediate, polymer precursor |

| This compound | Epoxidation of the double bond | Epoxy-alcohol | Intermediate for fine chemicals, resins |

| This compound | Hydrogenation and oxidation | Cyclododecanone | Precursor to Nylon-12, polyesters |

Future Perspectives and Emerging Research Avenues for 2 Methylidenecyclododecan 1 Ol

Addressing Synthetic Challenges in Macrocyclic Chemistry

The synthesis of macrocycles like 2-methylidenecyclododecan-1-ol is inherently challenging. Key hurdles include overcoming entropic penalties to favor intramolecular cyclization over intermolecular polymerization, controlling stereochemistry, and achieving high yields. rsc.org Future research will likely focus on several key areas to address these challenges:

High-Dilution Techniques: Traditionally, macrocyclization requires high-dilution conditions to minimize competing oligomerization, which is often inefficient and solvent-intensive. rsc.org New strategies are needed to perform these reactions at higher, more practical concentrations.

Template-Directed Synthesis: The use of metal ions or other templates to pre-organize the linear precursor can significantly enhance the efficiency of the cyclization step. This approach can lower the entropic barrier and promote the desired ring-closing reaction.